molecular formula C5H7F5O B2938804 3,3,4,4,4-Pentafluoro-2-methylbutan-1-ol CAS No. 1783762-69-5

3,3,4,4,4-Pentafluoro-2-methylbutan-1-ol

Cat. No.: B2938804
CAS No.: 1783762-69-5
M. Wt: 178.102
InChI Key: PYSJHICLZGMRMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3,4,4,4-Pentafluoro-2-methylbutan-1-ol (CAS: 54949-74-5) is a fluorinated alcohol with the molecular formula C₄H₅F₅O and a molecular weight of 164.07 g/mol . It exists as a liquid at room temperature and is characterized by a branched alkyl chain substituted with five fluorine atoms at positions 3, 3, 4, 4, and 4, along with a hydroxyl group at position 1. Its primary application lies in synthesizing dialkyl fluoroalkyl phosphates, which are critical intermediates in flame retardants and surfactants .

Key properties include:

  • Flammability: Classified under Hazard Class F (flammable) with Risk Statement R10 (flammable liquid) .
  • Regulatory Status: Listed in the European Inventory of Existing Commercial Chemical Substances (EINECS: 259-405-8) .

Properties

IUPAC Name

3,3,4,4,4-pentafluoro-2-methylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F5O/c1-3(2-11)4(6,7)5(8,9)10/h3,11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSJHICLZGMRMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4,4-Pentafluoro-2-methylbutan-1-ol typically involves the fluorination of suitable precursors. One common method is the reaction of 2-methyl-2-butanol with a fluorinating agent such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3). The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. The process is optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and other modern chemical engineering techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,3,4,4,4-Pentafluoro-2-methylbutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form different fluorinated alcohols or hydrocarbons.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of fluorinated ketones or aldehydes.

    Reduction: Formation of partially or fully reduced fluorinated alcohols.

    Substitution: Formation of various substituted fluorinated compounds.

Scientific Research Applications

3,3,4,4,4-Pentafluoro-2-methylbutan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex fluorinated molecules.

    Biology: Investigated for its potential effects on biological systems and as a probe in biochemical studies.

    Medicine: Explored for its potential use in drug development and as a fluorinated intermediate in pharmaceutical synthesis.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism by which 3,3,4,4,4-Pentafluoro-2-methylbutan-1-ol exerts its effects is primarily related to its fluorine content. The presence of multiple fluorine atoms can influence the compound’s reactivity, stability, and interactions with other molecules. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable intermediate in various chemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Fluorinated Compounds

This section compares 3,3,4,4,4-Pentafluoro-2-methylbutan-1-ol with analogous fluorinated alcohols and ketones, focusing on molecular structure, physical properties, and applications.

Molecular Structure and Fluorination Patterns
Compound Name (CAS) Molecular Formula Fluorine Substitution Functional Group Key Structural Features
This compound (54949-74-5) C₄H₅F₅O 5 F atoms at C3, C3, C4, C4, C4 Primary alcohol Branched chain with -OH at C1
3-Pentanol, decafluoro-3-(pentafluoroethyl)- (6189-00-0) C₇H₅F₁₅O 10 F atoms, including a pentafluoroethyl group Secondary alcohol Linear chain with complex fluorination
3-Pentanone, decafluoro- (684-32-2) C₅F₁₀O 10 F atoms at C1, C1, C2, C2, C4, C4, C5, C5, C5 Ketone Fully fluorinated ketone backbone

Key Observations :

  • The target compound has lower fluorination density (5 F atoms) compared to decafluorinated analogs (10 F atoms) .
  • The presence of a primary alcohol group distinguishes it from secondary alcohols (e.g., 6189-00-0) and ketones (e.g., 684-32-2), which impacts reactivity and solubility .
Physical and Chemical Properties
Property This compound 3-Pentanol, decafluoro-3-(pentafluoroethyl)- 3-Pentanone, decafluoro-
Molecular Weight (g/mol) 164.07 ~300 (estimated) 246.05
Functional Group Primary alcohol Secondary alcohol Ketone
Fluorine Content 5 F atoms 15 F atoms 10 F atoms
Reactivity Forms phosphates via -OH substitution Likely lower reactivity due to steric hindrance Inert under mild conditions
Applications Surfactant precursors Specialty solvents Fluorinated intermediates

Analysis :

  • Boiling Points : Higher fluorination (e.g., 15 F atoms in 6189-00-0) typically reduces boiling points due to weaker intermolecular forces, but steric effects may offset this trend .
  • Reactivity : The primary alcohol group in the target compound enables nucleophilic substitution reactions, making it more versatile in synthesis than ketones or sterically hindered alcohols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.